FY-21

説明

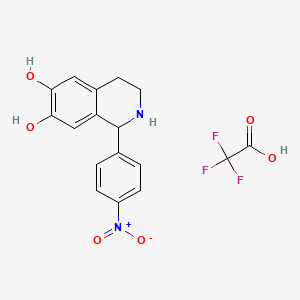

1-(4-Nitrophenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol;2,2,2-trifluoroacetic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a nitrophenyl group, a tetrahydroisoquinoline core, and a trifluoroacetic acid moiety. Its unique structure makes it a valuable subject for studies in chemistry, biology, and medicine.

特性

分子式 |

C17H15F3N2O6 |

|---|---|

分子量 |

400.31 g/mol |

IUPAC名 |

1-(4-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C15H14N2O4.C2HF3O2/c18-13-7-10-5-6-16-15(12(10)8-14(13)19)9-1-3-11(4-2-9)17(20)21;3-2(4,5)1(6)7/h1-4,7-8,15-16,18-19H,5-6H2;(H,6,7) |

InChIキー |

TUBPMNKNZANWJC-UHFFFAOYSA-N |

正規SMILES |

C1CNC(C2=CC(=C(C=C21)O)O)C3=CC=C(C=C3)[N+](=O)[O-].C(=O)(C(F)(F)F)O |

製品の起源 |

United States |

準備方法

The synthesis of 1-(4-Nitrophenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol;2,2,2-trifluoroacetic acid involves multiple steps, starting with the preparation of the tetrahydroisoquinoline core. This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst. The nitrophenyl group is introduced through nitration, typically using a mixture of concentrated nitric and sulfuric acids. The final step involves the addition of trifluoroacetic acid, which can be done under mild conditions to avoid decomposition of the compound .

化学反応の分析

1-(4-Nitrophenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.

Reduction: Reduction can be achieved using hydrogenation or metal hydrides, converting the nitro group to an amine.

Hydrolysis: The trifluoroacetic acid moiety can be hydrolyzed under basic conditions, yielding the corresponding carboxylate salt.

科学的研究の応用

1-(4-Nitrophenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol;2,2,2-trifluoroacetic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.

Medicine: Its potential therapeutic properties are being explored, particularly in the development of drugs targeting neurological disorders and cancer.

作用機序

The mechanism of action of 1-(4-Nitrophenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, generating reactive oxygen species that can modulate cellular signaling pathways. The tetrahydroisoquinoline core can interact with neurotransmitter receptors, influencing neuronal activity. The trifluoroacetic acid moiety can enhance the compound’s solubility and stability, facilitating its biological activity .

類似化合物との比較

Similar compounds to 1-(4-Nitrophenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol;2,2,2-trifluoroacetic acid include:

1-(4-Nitrophenyl)-1,2,3,4-tetrahydroisoquinoline: Lacks the diol and trifluoroacetic acid groups, making it less soluble and less reactive.

1-(4-Aminophenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol: Contains an amino group instead of a nitro group, altering its redox properties and biological activity.

1-(4-Nitrophenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol: Lacks the trifluoroacetic acid moiety, affecting its solubility and stability.

生物活性

1-(4-Nitrophenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol; 2,2,2-trifluoroacetic acid is a complex organic compound with a unique structure that includes a tetrahydroisoquinoline backbone substituted with a nitrophenyl group and hydroxyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities.

- Molecular Formula : C17H15F3N2O6

- Molecular Weight : 400.31 g/mol

- Structure : The compound features a tetrahydroisoquinoline core with nitrophenyl and hydroxyl substituents, along with trifluoroacetic acid which may influence its solubility and reactivity in biological systems.

Biological Activity Overview

Research into the biological activity of this compound indicates potential applications in pharmacology due to its structural characteristics. Here are some notable findings:

Antimicrobial Activity

Studies have shown that tetrahydroisoquinoline derivatives exhibit antimicrobial properties. For instance, compounds similar to 1-(4-Nitrophenyl)-1,2,3,4-tetrahydroisoquinoline have demonstrated activity against various bacterial strains and fungi. The presence of the nitrophenyl group is believed to enhance this activity by increasing lipophilicity and facilitating membrane penetration.

Anticancer Potential

There is emerging evidence suggesting that derivatives of tetrahydroisoquinolines possess anticancer properties. A study indicated that certain beta-carboline derivatives showed significant cytotoxic effects against cancer cell lines with low toxicity to normal cells. This selectivity is crucial for developing effective cancer therapies.

Research Findings

Several studies have highlighted the biological potential of compounds related to 1-(4-Nitrophenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol:

Case Studies

- Antitumor Activity : A case study involving related isoquinoline derivatives reported pronounced antitumor effects when subjected to photodynamic therapy. The study noted significant reductions in tumor growth rates and improved survival rates in treated subjects.

- In Vitro Studies on Protozoan Infections : Another investigation into the effects of tetrahydroisoquinoline derivatives on protozoan infections revealed that these compounds could reduce the number of infected cells significantly while maintaining low cytotoxicity levels towards mammalian cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。